2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
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Description
2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3OS3 and its molecular weight is 329.5. The purity is usually 95%.
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Biological Activity
The compound 2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates that the compound contains multiple functional groups, including hydrazine and thioamide moieties, which are often linked to various biological activities.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. For instance, studies have shown that derivatives of hydrazinecarbothioamide can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiazole and thiazolidin derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the thioamide group is believed to enhance the interaction with bacterial enzymes, leading to inhibition of growth .
Case Studies
- Anticancer Studies : In a study evaluating a series of hydrazine derivatives, it was found that specific modifications to the hydrazine structure significantly increased antiproliferative activity against breast and lung cancer cell lines. The compound exhibited lower IC50 values compared to standard chemotherapeutics such as doxorubicin .
- Antimicrobial Evaluation : A recent investigation into related compounds showed promising results against various bacterial strains. The synthesized analogs demonstrated effective inhibition of bacterial growth, suggesting that modifications in the hydrazine structure could enhance antimicrobial efficacy .
Data Tables
Properties
IUPAC Name |
1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS3/c1-3-19-12(20-4-2)11(17)15-16-13(18)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWPCVSUYHCRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NNC(=S)NC1=CC=CC=C1)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.